Regioisomeric Substitution Pattern Alters Calculated Physicochemical Properties Relative to 3-(Trifluoromethoxy)benzyl bromide
The 3-methyl substituent in 3-methyl-5-(trifluoromethoxy)benzyl bromide introduces measurable steric bulk and electronic perturbation compared to the monosubstituted analog 3-(trifluoromethoxy)benzyl bromide . Experimental data for the corresponding alcohol precursor (3-methyl-5-(trifluoromethoxy)benzyl alcohol) show a LogP of 2.39 , which can be compared to calculated LogP values for structurally related regioisomers, enabling rational selection based on hydrophobicity requirements. The methyl group increases molecular weight from 255.03 g/mol (3-(trifluoromethoxy)benzyl bromide) to 269.06 g/mol for the target compound, a 14.03 g/mol difference .
| Evidence Dimension | LogP (lipophilicity) of alcohol precursor and molecular weight |
|---|---|
| Target Compound Data | LogP (precursor alcohol) = 2.39; MW = 269.06 g/mol |
| Comparator Or Baseline | 3-(Trifluoromethoxy)benzyl bromide: MW = 255.03 g/mol; calculated LogP (parent) ≈ 3.0 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP (alcohol precursor) = 2.39 for target compound vs. estimated ~3.0 for comparator (alcohol) |
| Conditions | Calculated and experimental physicochemical property data |
Why This Matters
Lipophilicity differences influence membrane permeability and metabolic stability in drug candidates; the methyl group provides a tunable hydrophobicity increment that cannot be achieved with the monosubstituted analog.
